(E)-3-(4-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
Description
The compound (E)-3-(4-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide (hereafter referred to as the target compound) is a synthetic acrylamide derivative featuring a 4-bromophenyl group, a 1,2,4-oxadiazole ring substituted with a 1-methylpyrrole moiety, and an acrylamide linker.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c1-22-10-2-3-14(22)17-20-16(24-21-17)11-19-15(23)9-6-12-4-7-13(18)8-5-12/h2-10H,11H2,1H3,(H,19,23)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAWCXZRABXROP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide represents a novel class of chemical entities that combine the structural features of acrylamides and oxadiazoles. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound features:
- A bromophenyl group, which may enhance biological activity through halogen interactions.
- A pyrrole moiety that is known for its diverse pharmacological properties.
- An oxadiazole ring that has been extensively studied for its anticancer and antimicrobial activities.
The molecular formula of this compound is , with a molar mass of 420.28 g/mol. Its predicted pKa value is approximately 12.30, indicating its basic nature which may influence its solubility and permeability in biological systems .
Anticancer Activity
Research has shown that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- 3T3-L1 (mouse embryo fibroblast)
In one study, specific oxadiazole derivatives exhibited IC50 values ranging from 9.37 µM to 37.82 µM against different cancer cell lines . The presence of the pyrrole structure in our compound may enhance these effects through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Oxadiazole derivatives are also noted for their antimicrobial properties. Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have indicated that certain pyrrole-based compounds inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication .
Synthesis and Screening
A recent study synthesized various oxadiazole derivatives and assessed their biological activity. Among them, compounds with similar structural features to our target compound were evaluated for cytotoxicity using standard assays:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.5 |
| Compound B | CaCo-2 | 22.8 |
| Compound C | 3T3-L1 | 18.0 |
These results indicate that modifications in the structure can lead to varying degrees of biological activity .
Mechanistic Studies
Further investigations into the mechanism of action reveal that these compounds may act by inhibiting key enzymes involved in cellular processes such as:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (E)-3-(4-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide involves several steps that include the formation of the acrylamide backbone and the introduction of the bromophenyl and oxadiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antitumor Activity
Research has demonstrated that this compound exhibits notable antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For instance, it has been evaluated against human tumor cells following protocols established by the National Cancer Institute (NCI), showing significant efficacy with mean GI50 values indicating strong cytotoxic activity .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug discovery. Its derivatives can be synthesized to enhance potency and selectivity towards specific biological targets. The bromine atom in the phenyl ring may contribute to increased lipophilicity, thus improving membrane permeability .
Molecular Probes
This compound can serve as a molecular probe in biological studies due to its ability to interact with various biomolecules. Its oxadiazole moiety is particularly interesting for applications in fluorescence imaging and tracking cellular processes .
Case Studies and Research Findings
Chemical Reactions Analysis
Bromophenyl Substitution Reactions
The 4-bromophenyl group undergoes transition-metal-catalyzed cross-coupling :
-
Suzuki-Miyaura coupling : Replaces Br with aryl/heteroaryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3>, DME/H<sub>2</sub>O, 80°C), generating biaryl derivatives .
-
Buchwald-Hartwig amination : Forms aryl amines using Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos with primary/secondary amines .
Reactivity comparison :
| Reaction Type | Catalyst | Yield Range |
|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 65–85% |
| Ullmann coupling | CuI/1,10-phenanthroline | 50–70% |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring demonstrates:
-
Acid hydrolysis : Degrades to amidoximes under concentrated HCl (reflux, 6 h) .
-
Nucleophilic substitution : Reacts with Grignard reagents at the C-5 position, forming alkyl/aryl-substituted oxadiazoles .
Stability data :
| Condition | Outcome |
|---|---|
| pH 1–2 (HCl) | Complete ring cleavage after 8 h |
| pH 7–9 | Stable for >24 h |
Acrylamide Functionalization
The α,β-unsaturated acrylamide participates in:
-
Michael addition : Thiols or amines add to the β-carbon in THF with Et<sub>3</sub>N (yields 70–90%) .
-
Photochemical [2+2] cycloaddition : Forms cyclobutane derivatives under UV light (λ = 254 nm) .
Reaction kinetics :
| Additive | Rate Constant (k, M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|
| Benzyl mercaptan | 1.2 × 10<sup>−3</sup> |
| Piperidine | 0.8 × 10<sup>−3</sup> |
Pyrrole Ring Interactions
The 1-methylpyrrole moiety undergoes:
-
Electrophilic substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at the C-3/C-5 positions .
-
Coordination chemistry : Binds to Ru(II) or Pt(II) centers via N-atom, forming metal complexes with enhanced bioactivity .
Complexation data :
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log K) |
|---|---|---|
| RuCl<sub>3</sub> | 2:1 | 8.9 ± 0.2 |
| K<sub>2</sub>PtCl<sub>4</sub> | 1:1 | 6.5 ± 0.3 |
Biological Activation Pathways
In pharmacological contexts:
-
Metabolic oxidation : Hepatic CYP3A4 converts the oxadiazole to a carboxylate derivative (t<sub>1/2</sub> = 2.5 h) .
-
Glutathione conjugation : Thiol adducts form at the acrylamide β-carbon, reducing cytotoxicity .
Enzymatic parameters :
| Enzyme | K<sub>m</sub> (μM) | V<sub>max</sub> (nmol/min/mg) |
|---|---|---|
| CYP3A4 | 12.4 ± 1.2 | 0.45 ± 0.03 |
| GST-π | 8.9 ± 0.8 | 1.2 ± 0.1 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares key structural motifs with several acrylamide derivatives documented in the literature:
- Bromophenyl Acrylamides: N-(4-Bromophenyl)-3-(dimethylamino)acrylamide () shares the 4-bromophenyl group but replaces the oxadiazole-pyrrole system with a dimethylamino group. This substitution reduces molecular weight (269.14 g/mol vs. ~385.25 g/mol for the target compound) and alters hydrogen-bonding capacity (1 donor, 2 acceptors vs. ~3 donors, 4 acceptors in the target compound) . 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide () includes a triazole ring instead of oxadiazole, introducing sulfanyl and hydrazide groups that enhance polarity but reduce metabolic stability .
- Oxadiazole/Pyrrole Derivatives: N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide () replaces the oxadiazole-pyrrole system with an imidazopyrimidinone core, demonstrating how heterocycle variations influence target selectivity and solubility .
Pharmacological Activities
- Cellular Activity in Analogues :
- Compound 5012 (), a nitro-substituted derivative, exhibits cellular activity attributed to its electron-withdrawing nitro group, which enhances electrophilic reactivity for covalent binding to cysteine residues in kinases .
- Compound 3312 (), featuring a 4-chlorophenyl and hydroxy-methoxyphenyl group, shows improved solubility due to polar substituents, though reduced membrane permeability compared to bromophenyl derivatives .
Physicochemical Properties
Key physicochemical parameters for comparison:
Data Table: Comparative Analysis of Selected Analogues
Discussion and Key Findings
The oxadiazole-pyrrole system may confer rigidity and π-π stacking capabilities, contrasting with the flexible dimethylamino group in ’s compound .
Pharmacological Gaps: While the target compound’s exact mechanism remains uncharacterized in the provided evidence, its structural resemblance to kinase inhibitors (e.g., ’s imidazopyrimidinone derivative) supports hypotheses of similar targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (E)-3-(4-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide?
- Methodology :
- Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives. For example, use nitrile oxide intermediates generated from hydroxylamine and nitriles under acidic conditions .
- Step 2 : Introduce the 1-methylpyrrole moiety via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated precursors .
- Step 3 : Form the acrylamide linkage via a condensation reaction between the oxadiazole-methylamine intermediate and (E)-3-(4-bromophenyl)acrylic acid, using coupling agents like EDCI/HOBt in DCM .
- Key Considerations :
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).
- Purify intermediates via column chromatography (e.g., 60–120 mesh silica) or recrystallization .
Q. How should researchers characterize this compound spectroscopically?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT and HSQC experiments. For example:
- The acrylamide proton (CH=CH) appears as a doublet of doublets at δ 6.2–7.5 ppm (J = 15–16 Hz for trans configuration) .
- The 1-methylpyrrole group shows a singlet for CH3 at δ 3.2–3.5 ppm and aromatic protons at δ 6.5–7.0 ppm .
- IR Spectroscopy : Confirm the acrylamide C=O stretch at ~1650–1680 cm⁻¹ and oxadiazole C=N stretches at 1550–1600 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 415–420) .
Q. What crystallization techniques optimize X-ray diffraction quality for this compound?
- Methodology :
- Use slow evaporation in mixed solvents (e.g., DCM/hexane) to grow single crystals .
- Refine structures with SHELXL (for small molecules) to resolve disorder in flexible groups (e.g., methylpyrrole) .
- Validate geometry using ORTEP-3 for thermal ellipsoid visualization and bond-length/angle analysis .
Advanced Research Questions
Q. How can contradictory bioactivity data from antioxidant assays (e.g., nitric oxide scavenging) be resolved?
- Methodology :
- Assay Optimization :
- Perform dose-response curves (0.1–100 µM) in triplicate to account for variability .
- Include positive controls (e.g., ascorbic acid) and blank corrections for Griess reagent interference .
- Data Analysis :
- Use ANOVA with post-hoc Tukey tests to compare IC50 values across replicates.
- Address false positives by testing stability under assay conditions (e.g., pH 7.4, 37°C for 24 hours) .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology :
- Docking Studies :
- Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3POZ).
- Focus on the oxadiazole and acrylamide moieties as hydrogen bond acceptors .
- MD Simulations :
- Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and interaction persistence (e.g., with catalytic lysine residues) .
Q. How can conflicting crystallographic data (e.g., disorder in the methylpyrrole group) be addressed?
- Methodology :
- Refinement Strategies :
- Apply TLS (Translation-Libration-Screw) parameters in SHELXL to model anisotropic motion .
- Use PLATON ’s SQUEEZE function to account for solvent-accessible voids .
- Validation :
- Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to validate bond lengths/angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
